N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly
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Overview
Description
N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly is a fluorogenic peptide used as a selective substrate for neutral metalloendopeptidase (EC 3424This compound is notable for its application in biochemical assays, particularly those involving the measurement of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The dansyl group is introduced to the N-terminus of the peptide, while the p-nitro group is attached to the phenylalanine residue. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly primarily undergoes hydrolysis reactions catalyzed by neutral metalloendopeptidase. It can also participate in substitution reactions involving the dansyl and nitro groups under specific conditions .
Common Reagents and Conditions
Hydrolysis: Catalyzed by neutral metalloendopeptidase in aqueous buffers.
Substitution: Reagents such as nucleophiles can react with the dansyl or nitro groups under controlled conditions.
Major Products
The major product of hydrolysis is the cleavage of the peptide bond, resulting in smaller peptide fragments. Substitution reactions can yield modified peptides with altered functional groups .
Scientific Research Applications
N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly is widely used in scientific research due to its properties as a fluorogenic substrate. Its applications include:
Biochemistry: Used in assays to measure the activity of neutral metalloendopeptidase, providing insights into enzyme kinetics and inhibitor screening.
Chemistry: Employed in the synthesis of other peptides and as a model compound for studying peptide interactions.
Industry: Utilized in the development of diagnostic kits and research tools for enzyme activity measurement.
Mechanism of Action
N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly exerts its effects by serving as a substrate for neutral metalloendopeptidase. The enzyme cleaves the peptide bond, releasing fluorescent products that can be measured to determine enzyme activity. The molecular targets include the active site of neprilysin, where the peptide binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Gly-Gly-Phe-p-nitroanilide: Another fluorogenic substrate used for similar enzyme assays.
Dansyl-D-Ala-Gly-Phe (pNO2)-Gly: A closely related compound with similar applications in enzyme activity measurement.
Uniqueness
N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly is unique due to its specific structure, which allows it to be a highly sensitive substrate for neutral metalloendopeptidase. Its combination of the dansyl and p-nitro groups provides distinct fluorescence properties, making it valuable for precise biochemical assays .
Properties
IUPAC Name |
2-[[2-[[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoylamino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHGGGACSSHXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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